molecular formula C17H27NO B4777935 N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide

N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide

Cat. No. B4777935
M. Wt: 261.4 g/mol
InChI Key: MGTQQPZFQBUSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide, also known as ACPD, is a chemical compound used in scientific research. This compound has been widely studied due to its potential applications in neuroscience, particularly in the study of glutamate receptors. In

Mechanism of Action

N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide acts as an agonist for mGluRs, specifically mGluR1 and mGluR5. When N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide binds to these receptors, it activates a signaling pathway that leads to the release of intracellular calcium ions. This calcium influx can cause changes in neuronal excitability and synaptic plasticity, which are important for learning and memory.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its activation of mGluRs, N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide has been shown to modulate the activity of other neurotransmitter systems, including GABA and dopamine. N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide in lab experiments is its ability to activate specific mGluRs, allowing researchers to study the role of these receptors in various physiological processes. However, N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide has been shown to have non-specific effects on other neurotransmitter systems, which may complicate experimental results. Additionally, N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide has a short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research involving N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide. One area of interest is the development of more selective agonists for specific mGluRs, which would allow for more targeted studies of these receptors. Additionally, researchers are exploring the potential therapeutic applications of N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide and other mGluR agonists in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, there is ongoing research into the biochemical and physiological effects of N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide and other glutamate receptor agonists, which may lead to a better understanding of the role of these receptors in the brain.

Scientific Research Applications

N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide is commonly used in neuroscience research due to its ability to activate metabotropic glutamate receptors (mGluRs). These receptors are involved in various physiological processes, including synaptic plasticity, learning, and memory. N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide has been used to study the role of mGluRs in these processes, as well as in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-2-15(18-16(19)14-3-4-14)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-15H,2-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTQQPZFQBUSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide
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N-[1-(1-adamantyl)propyl]cyclopropanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.